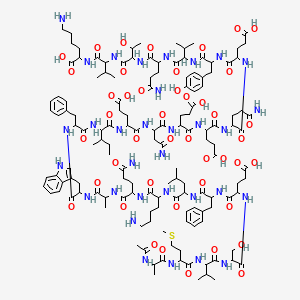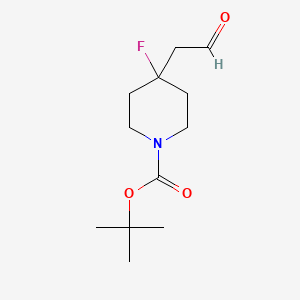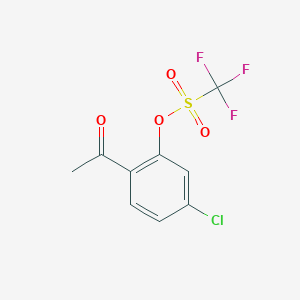
2-Acetyl-5-chlorophenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-5-chlorophenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C9H6ClF3O4S and a molecular weight of 302.65 g/mol . This compound is known for its unique structural features, which include an acetyl group, a chlorophenyl ring, and a trifluoromethanesulfonate ester. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
The synthesis of 2-Acetyl-5-chlorophenyl trifluoromethanesulfonate typically involves the reaction of 2-acetyl-5-chlorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-Acetyl-5-chlorophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions, leading to the formation of aryl ketones.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include Lewis acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Acetyl-5-chlorophenyl trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-5-chlorophenyl trifluoromethanesulfonate involves its ability to act as an acylating agent. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The compound can interact with various molecular targets and pathways, depending on the specific application and reaction conditions .
Comparación Con Compuestos Similares
2-Acetyl-5-chlorophenyl trifluoromethanesulfonate can be compared with other similar compounds, such as:
- 2-Chloro-5-nitrophenyl trifluoromethanesulfonate
- 2-Bromo-5-chlorophenyl trifluoromethanesulfonate
- 2-Fluoro-5-chlorophenyl trifluoromethanesulfonate
These compounds share similar structural features but differ in their reactivity and applications. The presence of different substituents on the phenyl ring can significantly influence their chemical behavior and suitability for specific reactions .
Propiedades
Fórmula molecular |
C9H6ClF3O4S |
|---|---|
Peso molecular |
302.66 g/mol |
Nombre IUPAC |
(2-acetyl-5-chlorophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H6ClF3O4S/c1-5(14)7-3-2-6(10)4-8(7)17-18(15,16)9(11,12)13/h2-4H,1H3 |
Clave InChI |
WZUVAQGBZDTUQV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)Cl)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14784300.png)
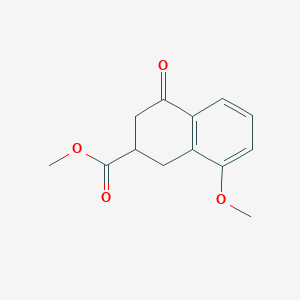
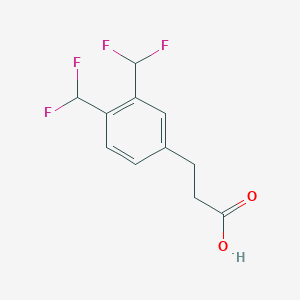
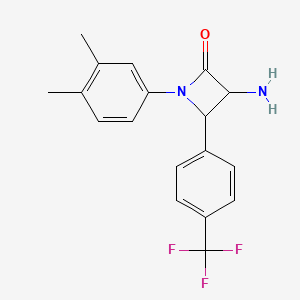
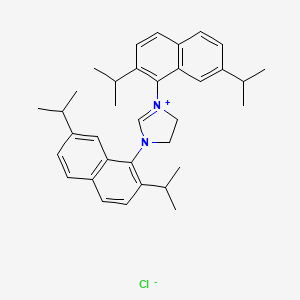
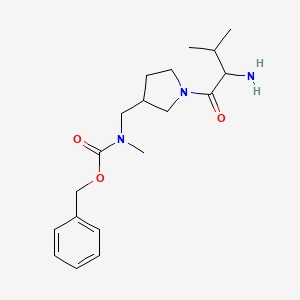
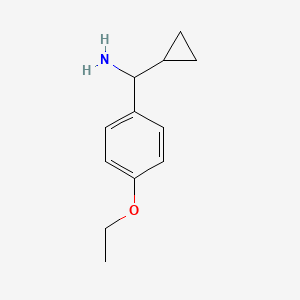
![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide](/img/structure/B14784333.png)
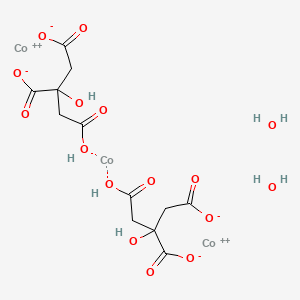
![2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14784339.png)
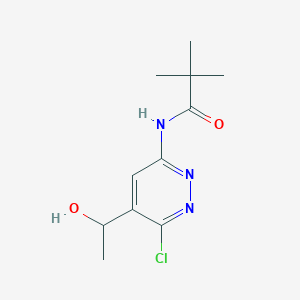
![(4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate](/img/structure/B14784369.png)
